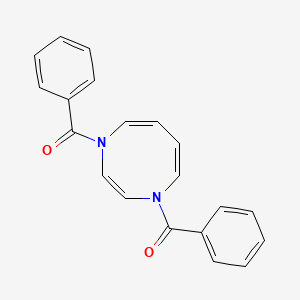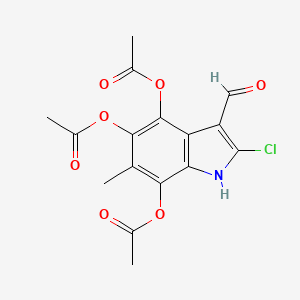
(4,5-diacetyloxy-2-chloro-3-formyl-6-methyl-1H-indol-7-yl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4,5-diacetyloxy-2-chloro-3-formyl-6-methyl-1H-indol-7-yl) acetate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including (4,5-diacetyloxy-2-chloro-3-formyl-6-methyl-1H-indol-7-yl) acetate, typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . The specific conditions and reagents used can vary depending on the desired substitution pattern on the indole ring.
Industrial Production Methods
Industrial production of indole derivatives often involves optimizing the synthetic routes for higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Indole derivatives, including (4,5-diacetyloxy-2-chloro-3-formyl-6-methyl-1H-indol-7-yl) acetate, can undergo various chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups on the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of indole derivatives can lead to the formation of quinones, while reduction can yield various reduced forms of the indole ring .
Scientific Research Applications
Indole derivatives, including (4,5-diacetyloxy-2-chloro-3-formyl-6-methyl-1H-indol-7-yl) acetate, have a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of indole derivatives involves their interaction with various molecular targets and pathways. These compounds can bind to specific receptors, enzymes, or other proteins, leading to changes in cellular processes . The exact mechanism can vary depending on the specific structure of the indole derivative and its target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4,5-diacetyloxy-2-chloro-3-formyl-6-methyl-1H-indol-7-yl) acetate include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can confer unique biological activities and chemical reactivity compared to other indole derivatives .
Properties
CAS No. |
73355-43-8 |
|---|---|
Molecular Formula |
C16H14ClNO7 |
Molecular Weight |
367.74 g/mol |
IUPAC Name |
(4,5-diacetyloxy-2-chloro-3-formyl-6-methyl-1H-indol-7-yl) acetate |
InChI |
InChI=1S/C16H14ClNO7/c1-6-13(23-7(2)20)12-11(10(5-19)16(17)18-12)15(25-9(4)22)14(6)24-8(3)21/h5,18H,1-4H3 |
InChI Key |
OCHPYSPPYXSVQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C(=C(N2)Cl)C=O)C(=C1OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2,2-Dicyano-1-(methylsulfanyl)ethenyl]-3-phenylprop-2-enamide](/img/structure/B14455304.png)
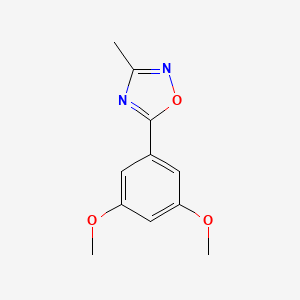
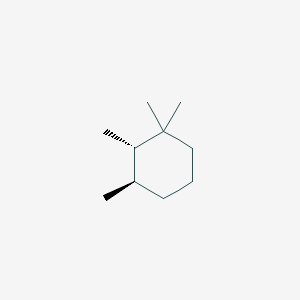

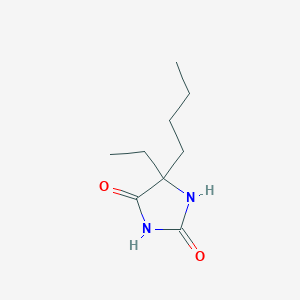
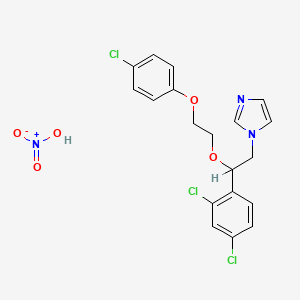
![Ethyl 2-[2-chloro-5-(2,4-dichlorophenoxy)phenoxy]butanoate](/img/structure/B14455345.png)
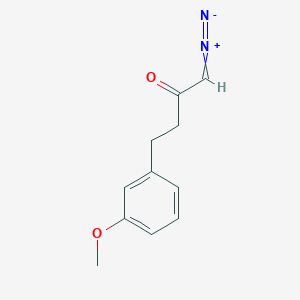
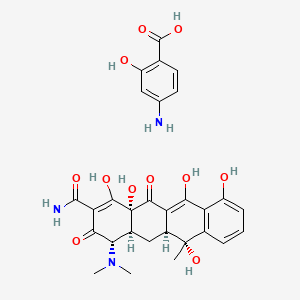
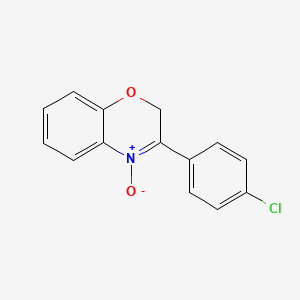
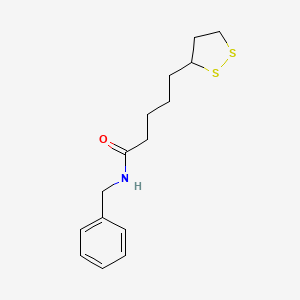
![4-[Oxo(phenyl)acetyl]phenyl cyanate](/img/structure/B14455387.png)
